molecular formula C6H6ClFN2 B2957208 2-Chloro-6-fluorobenzene-1,4-diamine CAS No. 601493-12-3

2-Chloro-6-fluorobenzene-1,4-diamine

Cat. No. B2957208
CAS RN: 601493-12-3
M. Wt: 160.58
InChI Key: KJGVOIMOZRUCKF-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzene-1,4-diamine is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 . It is typically stored at -10°C and is available in a solid form .

Scientific Research Applications

Synthesis and Development of Polyimides

Research by Xie et al. (2001) outlines the synthesis of soluble fluoro-polyimides using a fluorine-containing aromatic diamine in combination with aromatic dianhydrides. These polyimides demonstrate excellent thermal stability, low moisture absorption, and high hygrothermal stability, suggesting their potential in advanced material applications (Xie et al., 2001).

Organometallic Chemistry

Pike et al. (2017) discuss the use of fluorobenzenes, such as 2-Chloro-6-fluorobenzene-1,4-diamine, in organometallic chemistry. These compounds serve as solvents or ligands in transition-metal-based catalysis due to their weak interaction with metal centers. This property makes them valuable in contemporary organic synthesis (Pike et al., 2017).

Electronic Properties and Spectroscopy

Research by Kwon et al. (2002) on the vibrational spectra of halobenzene cations, including compounds similar to 2-Chloro-6-fluorobenzene-1,4-diamine, provides insights into their electronic properties. This research is crucial for understanding the ionization energies and electronic states of these compounds, impacting their applications in spectroscopy and material science (Kwon et al., 2002).

Development of Novel Poly(Amine-Imide)s

Cheng et al. (2005) synthesized a new aromatic diamine, which plays a critical role in the development of novel poly(amine-imide)s with excellent thermal stability and mechanical properties. Such developments highlight the importance of 2-Chloro-6-fluorobenzene-1,4-diamine derivatives in creating advanced polymeric materials (Cheng et al., 2005).

Safety and Hazards

This compound is considered hazardous. It may cause skin burns, eye damage, and respiratory irritation. It is recommended to use only in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-6-fluorobenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGVOIMOZRUCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluorobenzene-1,4-diamine

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